molecular formula C8H9N3O3 B14860850 Ethyl 2-amino-6-formylpyrimidine-4-carboxylate

Ethyl 2-amino-6-formylpyrimidine-4-carboxylate

Cat. No.: B14860850
M. Wt: 195.18 g/mol
InChI Key: UAJNMAOTWQYPMT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-formylpyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-6-formylpyrimidine-4-carboxylate typically involves the reaction of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide. The reaction is carried out by heating the reactants at temperatures ranging from 110°C to 130°C, leading to the formation of the Schiff base intermediate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-formylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ethyl 2-amino-6-carboxylpyrimidine-4-carboxylate.

    Reduction: Ethyl 2-amino-6-hydroxymethylpyrimidine-4-carboxylate.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-amino-6-formylpyrimidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-formylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-amino-6-formylpyrimidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of both amino and formyl groups in this compound allows for unique reactivity and potential biological activity.
  • Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

ethyl 2-amino-6-formylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H9N3O3/c1-2-14-7(13)6-3-5(4-12)10-8(9)11-6/h3-4H,2H2,1H3,(H2,9,10,11)

InChI Key

UAJNMAOTWQYPMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C=O)N

Origin of Product

United States

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